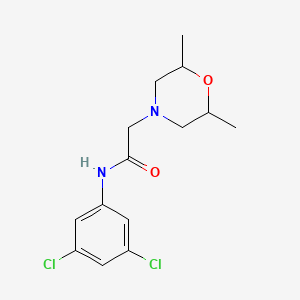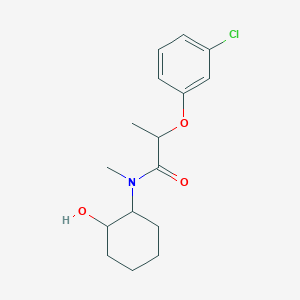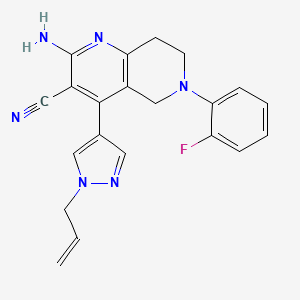amine hydrochloride](/img/structure/B5305835.png)
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochloride, also known as Boc-protected benzylamine, is a chemical compound widely used in scientific research. This compound is a derivative of benzylamine, which is a primary amine that plays a crucial role in various biological processes. Boc-protected benzylamine is a popular compound in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is not well understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes in the body. For example, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. By inhibiting the activity of these enzymes, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine may regulate the expression of specific genes, leading to therapeutic benefits.
Biochemical and Physiological Effects
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against several viruses, including HIV-1 and HCV. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has also been shown to have antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a versatile compound that can be used in various lab experiments. This compound is easy to synthesize, and it can be obtained with high purity. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is also stable under standard lab conditions, making it an ideal compound for long-term experiments. However, one limitation of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is its toxicity. This compound can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound.
Future Directions
There are several future directions for the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in scientific research. One potential direction is the development of new antitumor agents based on this compound. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been shown to inhibit the growth of cancer cells in vitro, and further research could lead to the development of new cancer treatments. Another potential direction is the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in the development of new antiviral agents. This compound has been shown to have activity against several viruses, and further research could lead to the development of new antiviral drugs. Finally, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine could be used in the development of new enzyme inhibitors. This compound has been shown to inhibit the activity of several enzymes, and further research could lead to the development of new enzyme inhibitors with therapeutic benefits.
Conclusion
In conclusion, [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a versatile compound with potential therapeutic applications. This compound has been extensively used in scientific research, and it has been shown to have antitumor, antiviral, and antimicrobial activity. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is easy to synthesize, and it can be obtained with high purity. However, this compound can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound. There are several future directions for the use of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine in scientific research, including the development of new antitumor and antiviral agents and the development of new enzyme inhibitors.
Synthesis Methods
The synthesis of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine involves the reaction of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde with 2-pyridinylmethanamine in the presence of a base. This reaction yields the desired product, which is then treated with HCl to obtain the hydrochloride salt form of the compound. The synthesis of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine is a well-established method in organic chemistry, and the compound can be easily obtained with high purity.
Scientific Research Applications
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been extensively used in scientific research due to its potential therapeutic applications. This compound is a versatile building block in medicinal chemistry, and it can be used to synthesize various pharmacologically active compounds. [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](2-pyridinylmethyl)amine hydrochlorided benzylamine has been used in the development of antiviral, antitumor, and antimicrobial agents. It has also been used in the synthesis of inhibitors of several enzymes, including histone deacetylases and protein kinases.
properties
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-21-13-18(14-24-15-19-10-6-7-11-25-19)12-20(23)22(21)27-16-17-8-4-3-5-9-17;/h3-13,24H,2,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBMOTKWDBZXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)

![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)


![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)